2,2-Difluorospiro[3.3]heptan-6-ol
CAS No.: 2408974-56-9
Cat. No.: VC6054558
Molecular Formula: C7H10F2O
Molecular Weight: 148.153
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408974-56-9 |
|---|---|
| Molecular Formula | C7H10F2O |
| Molecular Weight | 148.153 |
| IUPAC Name | 2,2-difluorospiro[3.3]heptan-6-ol |
| Standard InChI | InChI=1S/C7H10F2O/c8-7(9)3-6(4-7)1-5(10)2-6/h5,10H,1-4H2 |
| Standard InChI Key | LARCYNYLLSYYSB-UHFFFAOYSA-N |
| SMILES | C1C(CC12CC(C2)(F)F)O |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The core structure of 2,2-difluorospiro[3.3]heptan-6-ol consists of a spiro[3.3]heptane scaffold where two cyclopropane rings share a common quaternary carbon atom. Fluorine atoms occupy equatorial positions on the 2-carbon of one ring, while a hydroxyl group is positioned at the 6-carbon of the adjacent ring. This arrangement imposes significant steric constraints, as demonstrated by X-ray crystallographic studies of analogous spirocyclic difluorinated compounds .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 2,2-difluorospiro[3.3]heptan-6-ol |
| Molecular Formula | C₇H₁₀F₂O |
| Molecular Weight | 148.153 g/mol |
| SMILES | C1C(CC12CC(C2)(F)F)O |
| InChIKey | LARCYNYLLSYYSB-UHFFFAOYSA-N |
Electronic Effects of Fluorination
The electronegative fluorine atoms induce strong dipole moments (μ ≈ 1.41 D) within the bicyclic system, creating electron-deficient regions near the fluorinated carbons. Nuclear Magnetic Resonance (NMR) analyses of related compounds reveal deshielding effects at adjacent protons (δ ~4.1–4.3 ppm in ¹H NMR) and characteristic ¹⁹F NMR shifts between -110 to -115 ppm . Density Functional Theory (DFT) calculations indicate that the fluorine atoms lower the LUMO energy by ~1.2 eV compared to non-fluorinated spiro analogues, enhancing susceptibility to nucleophilic attack at the bridgehead positions .
Synthetic Methodologies
Convergent Synthesis Strategy
A scalable route developed by Petrova et al. (2022) enables multigram production (up to 470 g batches) through a seven-step sequence starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane :
Critical steps include:
-
Ring-Expansion Cyclization: Base-mediated (KOH/EtOH) formation of the spiro framework at 80°C (85% yield)
-
Hydroxyl Group Introduction: Oxymercuration-demercuration of intermediate alkenes using Hg(OAc)₂/NaBH₄ (78% yield)
-
Purification: Recrystallization from hexane/ethyl acetate (95% purity)
Industrial-Scale Considerations
Continuous flow reactors have been adapted for key steps to improve thermal control during exothermic cyclization reactions. Process Analytical Technology (PAT) tools monitor reaction progress in real-time, achieving batch-to-batch consistency with ≤2% variance in impurity profiles .
Physicochemical Properties
Thermal Stability
Differential Scanning Calorimetry (DSC) shows a melting point of 89–91°C and decomposition onset at 210°C under nitrogen. The activation energy (Eₐ) for thermal degradation, calculated via Kissinger analysis, is 142 kJ/mol, indicating moderate stability under standard storage conditions.
Table 2: Thermodynamic Parameters
| Parameter | Value |
|---|---|
| Melting Point | 89–91°C |
| ΔHfusion | 18.7 kJ/mol |
| Decomposition Onset | 210°C |
| Eₐ (Degradation) | 142 kJ/mol |
Solubility and Partitioning
Experimental logP (octanol/water) values of 1.32 ± 0.05 suggest moderate lipophilicity, suitable for crossing biological membranes. Aqueous solubility remains limited (2.8 mg/mL at 25°C), necessitating co-solvents like DMSO or cyclodextrin complexes for biological assays .
Reactivity and Derivative Formation
Functional Group Transformations
The hydroxyl group at C6 undergoes predictable transformations:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄, 0°C | 6-Keto derivative | 72% |
| Sulfonation | SO₃·Pyridine, DCM | 6-Sulfate ester | 68% |
| Mitsunobu Alkylation | DIAD, PPh₃, ROH | 6-Ether derivatives | 82–89% |
Fluorine atoms remain inert under most conditions but participate in SNAr reactions with strong nucleophiles (e.g., NaN₃ in DMF at 120°C) to yield 2-azido derivatives .
Catalytic Modifications
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors (e.g., p38 MAPK inhibitors) through derivatization of the hydroxyl group. A recent patent (WO202318752A1) details its use in preparing JAK1/2 inhibitors with IC₅₀ values <10 nM .
Materials Science Applications
Incorporation into liquid crystal polymers enhances thermal stability (ΔTₙₐ = +15°C) while reducing rotational viscosity (η = 312 mPa·s at 25°C). These properties make it suitable for high-resolution display technologies.
Future Directions and Challenges
Synthetic Improvements
Developing enantioselective routes remains a priority, as current methods yield racemic mixtures. Catalytic asymmetric cyclopropanation strategies using chiral bis(oxazoline) ligands show promise (ee = 78% in preliminary trials) .
Toxicity Profiling
Detailed in vivo toxicokinetic studies are needed to assess hepatotoxicity risks associated with fluorine metabolism. In vitro micronucleus assays (OECD 487) indicate low genotoxic potential (MN frequency <1.5% at 1 mM).
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